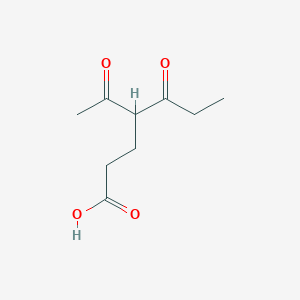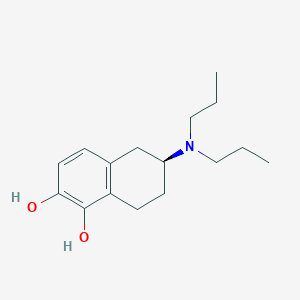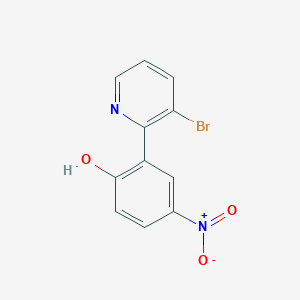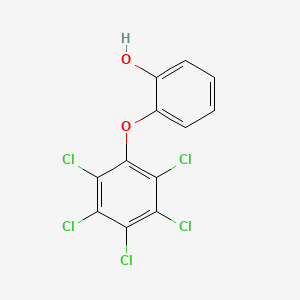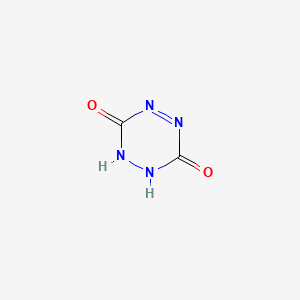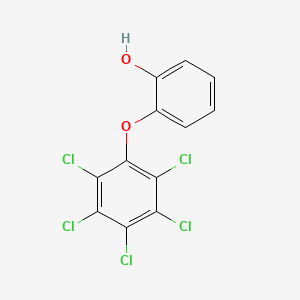
2-(Pentachlorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentachlorophenoxy)phenol is a chemical compound that belongs to the class of phenols. Phenols are compounds in which an OH group is attached directly to an aromatic ring. This compound is characterized by the presence of a pentachlorophenoxy group attached to a phenol molecule. It is known for its significant chemical properties and applications in various fields.
Métodos De Preparación
The synthesis of 2-(Pentachlorophenoxy)phenol can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides. This process typically requires the presence of a strong base, such as sodium hydroxide, and high temperatures (300-350°C) followed by an acidic work-up to neutralize the phenoxide . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
2-(Pentachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the aromatic ring with a nucleophile, often requiring strong electron-withdrawing groups on the ring and high temperatures.
Aplicaciones Científicas De Investigación
2-(Pentachlorophenoxy)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Pentachlorophenoxy)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals . It also exhibits antimicrobial activity by disrupting the cell membranes of microorganisms and inhibiting their growth . Additionally, its anti-inflammatory and anticancer effects are attributed to its ability to modulate signaling pathways and inhibit the activity of specific enzymes involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
2-(Pentachlorophenoxy)phenol can be compared with other similar compounds such as:
Pentachlorophenol: This compound is similar in structure but lacks the additional phenoxy group.
2,4-Dichlorophenoxyacetic acid: This herbicide is derived from 2,4-dichlorophenol and is used in agriculture.
Hexachlorophene: An antiseptic agent prepared from 2,4,5-trichlorophenol, used in hospitals.
This compound is unique due to its specific structure, which imparts distinct chemical properties and applications compared to other phenolic compounds.
Propiedades
Número CAS |
91733-56-1 |
|---|---|
Fórmula molecular |
C12H5Cl5O2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H |
Clave InChI |
QMVZPHXBSXJWRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


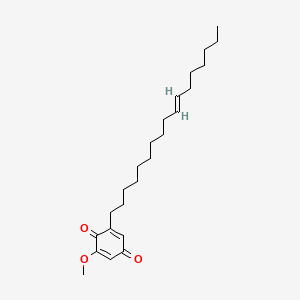

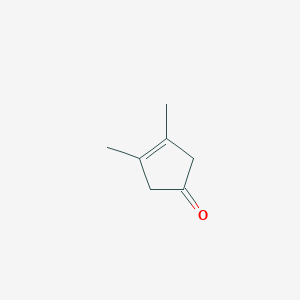
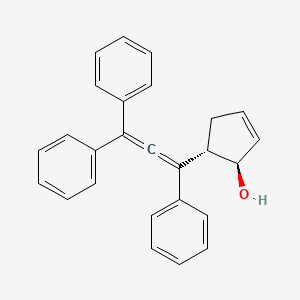
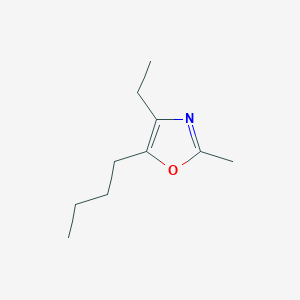
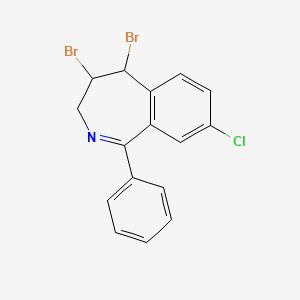
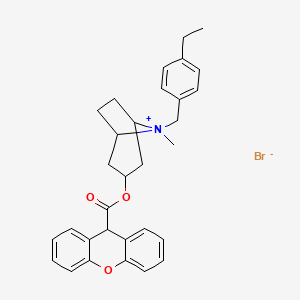
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
